molecular formula C19H21ClN2O4S B2822696 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941906-33-8

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2822696
CAS No.: 941906-33-8
M. Wt: 408.9
InChI Key: ZWDXAWQVVINSDX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the propyl group in a controlled manner. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure includes a sulfonamide group, a methoxy-substituted benzene ring, and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S with a molecular weight of 392.9 g/mol. The presence of the chlorine atom and the propyl-tetrahydroquinoline side chain significantly contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₂O₃S
Molecular Weight392.9 g/mol
CAS Number941911-94-0

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which may disrupt metabolic pathways in microorganisms and cancer cells.
  • DNA Interaction : The quinoline moiety may interact with DNA or other cellular components, potentially leading to apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity
Studies have shown that compounds similar to this sulfonamide exhibit antimicrobial properties against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division.

Anticancer Activity
The compound has been evaluated for its anticancer properties against several human tumor cell lines. Preliminary results suggest that it may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of related compounds, it was found that they displayed significant inhibition against Staphylococcus aureus and Escherichia coli using the disk diffusion method. This suggests potential applicability in treating bacterial infections.
  • Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and tested for their antitumor effects against human cancer cell lines such as HepG2 and DLD. Among these derivatives, compounds with similar structures to this compound showed promising results in inhibiting cell proliferation.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of sulfonamides related to this compound:

CompoundAntimicrobial ActivityAnticancer Activity
Compound AEffective against S. aureusInduces apoptosis in HepG2 cells
Compound BModerate efficacy against E. coliCell cycle arrest in DLD cells

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-10-22-16-7-6-15(11-13(16)4-9-19(22)23)21-27(24,25)18-12-14(20)5-8-17(18)26-2/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDXAWQVVINSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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